molecular formula C43H47Cl3N6O5 B15210332 3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide CAS No. 92991-05-4

3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide

Cat. No.: B15210332
CAS No.: 92991-05-4
M. Wt: 834.2 g/mol
InChI Key: YZLFGDVPNOXDSU-UHFFFAOYSA-N
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Description

3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as phenoxy, butanamido, diazenyl, and pyrazolyl groups. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as acylation, diazotization, and coupling reactions. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial production often incorporates purification techniques such as recrystallization and chromatography to remove impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, toluene

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique molecular structure to target specific biological pathways.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its diazenyl group may interact with cellular signaling pathways, while the pyrazolyl group could inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2,4-Di-tert-pentylphenoxy)acetamido)-N-(5-oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl)benzamide
  • N-(4,5-Dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)-3-(2-(2,4-di-tert-pentylphenoxy)acetamido)benzamide

Uniqueness

Compared to similar compounds, 3-(2-(2,4-Di-tert-pentylphenoxy)butanamido)-N-(4-((4-methoxyphenyl)diazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92991-05-4

Molecular Formula

C43H47Cl3N6O5

Molecular Weight

834.2 g/mol

IUPAC Name

3-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide

InChI

InChI=1S/C43H47Cl3N6O5/c1-9-34(57-35-20-15-26(42(4,5)10-2)22-31(35)43(6,7)11-3)40(54)47-29-14-12-13-25(21-29)39(53)48-38-36(50-49-28-16-18-30(56-8)19-17-28)41(55)52(51-38)37-32(45)23-27(44)24-33(37)46/h12-24,34,36H,9-11H2,1-8H3,(H,47,54)(H,48,51,53)

InChI Key

YZLFGDVPNOXDSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2N=NC3=CC=C(C=C3)OC)C4=C(C=C(C=C4Cl)Cl)Cl)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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